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molecular formula C9H7ClN2 B1632137 4-Chloro-8-methylquinazoline CAS No. 58421-80-0

4-Chloro-8-methylquinazoline

Cat. No. B1632137
M. Wt: 178.62 g/mol
InChI Key: UTBDPFFXKANFFT-UHFFFAOYSA-N
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Patent
US05789427

Procedure details

4 g of 8-methyl 4-quinazolinone, 5 ml POCl3 and 5 ml dimethyl aniline in 40 ml toluene were refluxed 3.5 hours. Workup and trituration with hexane gave 2.6 g of 8-methyl 4 chloro quinazoline, mp-122° C. NMR CDCl3 δ9.07(1H,S), 8.12(1H,d,J=7.7 Hz), 7.8(1H,d,J=6.0 Hz), 7.60(1H,t), 2.78(3H,S).
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:11]=1[N:10]=[CH:9][NH:8][C:7]2=O.O=P(Cl)(Cl)[Cl:15].CN(C)C1C=CC=CC=1.CCCCCC>C1(C)C=CC=CC=1>[CH3:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:11]=1[N:10]=[CH:9][N:8]=[C:7]2[Cl:15]

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
CC=1C=CC=C2C(NC=NC12)=O
Name
Quantity
5 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Name
Quantity
5 mL
Type
reactant
Smiles
CN(C1=CC=CC=C1)C
Name
Quantity
40 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC=1C=CC=C2C(=NC=NC12)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 2.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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